
Methyl 2-(aminomethyl)oxolane-2-carboxylate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(aminomethyl)oxolane-2-carboxylate;hydrochloride, also known as MOCA hydrochloride, is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 195.66 g/mol. MOCA hydrochloride is a versatile compound that has a range of applications in different fields of research.
Mécanisme D'action
Methyl 2-(aminomethyl)oxolane-2-carboxylate;hydrochloride hydrochloride is a competitive inhibitor of several enzymes, including proteases and esterases. It works by binding to the active site of the enzyme, preventing the substrate from binding and inhibiting the enzyme's activity.
Biochemical and Physiological Effects:
Methyl 2-(aminomethyl)oxolane-2-carboxylate;hydrochloride hydrochloride has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including trypsin, chymotrypsin, and elastase. Methyl 2-(aminomethyl)oxolane-2-carboxylate;hydrochloride hydrochloride has also been shown to inhibit the activity of carboxypeptidase A and B. In addition, Methyl 2-(aminomethyl)oxolane-2-carboxylate;hydrochloride hydrochloride has been found to have antitumor activity in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Methyl 2-(aminomethyl)oxolane-2-carboxylate;hydrochloride hydrochloride in lab experiments is its versatility. It can be used in a range of applications, including the synthesis of peptides and proteins, enzyme assays, and the production of enzyme inhibitors. Methyl 2-(aminomethyl)oxolane-2-carboxylate;hydrochloride hydrochloride is also relatively inexpensive and easy to obtain. However, one limitation of using Methyl 2-(aminomethyl)oxolane-2-carboxylate;hydrochloride hydrochloride is that it can be toxic if ingested or inhaled. Therefore, it should be handled with care and stored in a secure location.
Orientations Futures
There are several future directions for research involving Methyl 2-(aminomethyl)oxolane-2-carboxylate;hydrochloride hydrochloride. One potential area of research is the development of new enzyme inhibitors using Methyl 2-(aminomethyl)oxolane-2-carboxylate;hydrochloride hydrochloride as a starting point. Another potential area of research is the investigation of Methyl 2-(aminomethyl)oxolane-2-carboxylate;hydrochloride hydrochloride's antitumor activity in vivo. Additionally, Methyl 2-(aminomethyl)oxolane-2-carboxylate;hydrochloride hydrochloride could be used as a tool for studying the mechanism of action of various enzymes.
Méthodes De Synthèse
Methyl 2-(aminomethyl)oxolane-2-carboxylate;hydrochloride hydrochloride can be synthesized using various methods, including the reaction of 2-amino-2-methyl-1-propanol with oxalyl chloride, followed by the reaction of the resulting oxalyl chloride with 2-oxo-tetrahydrofuran. Another method involves the reaction of 2-amino-2-methyl-1-propanol with methyl oxalyl chloride, followed by the reaction of the resulting product with 2-oxo-tetrahydrofuran.
Applications De Recherche Scientifique
Methyl 2-(aminomethyl)oxolane-2-carboxylate;hydrochloride hydrochloride is widely used in scientific research, particularly in the field of biochemistry. It is commonly used as a reagent for the synthesis of peptides and proteins. Methyl 2-(aminomethyl)oxolane-2-carboxylate;hydrochloride hydrochloride is also used in the production of enzyme inhibitors and as a substrate for enzyme assays.
Propriétés
IUPAC Name |
methyl 2-(aminomethyl)oxolane-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-10-6(9)7(5-8)3-2-4-11-7;/h2-5,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVCLMCOMHUVTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCO1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-Dichlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2629192.png)


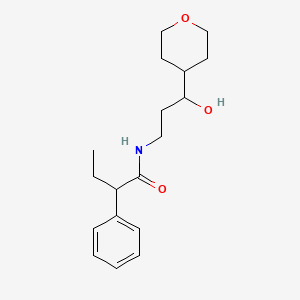
![6-(4-Ethoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2629200.png)
![(1S,3S)-3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol;hydrochloride](/img/structure/B2629202.png)
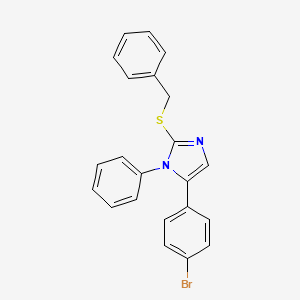
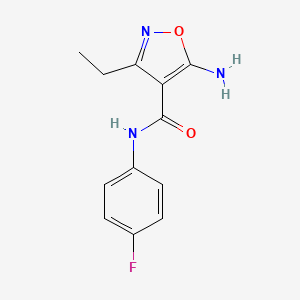
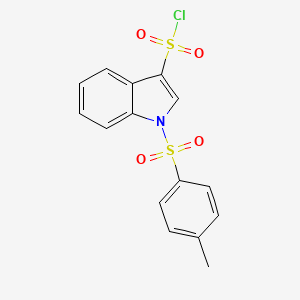
![1-(pyridin-2-ylthio)-3-(((1S,3S,4S)-3,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2629208.png)
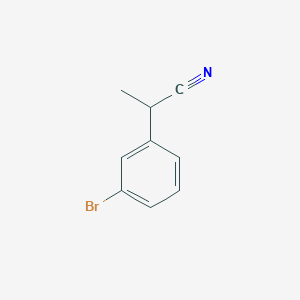
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide](/img/structure/B2629212.png)
![10-Methyl-3-oxa-7,10-diazaspiro[5.6]dodecane;dihydrochloride](/img/structure/B2629214.png)
